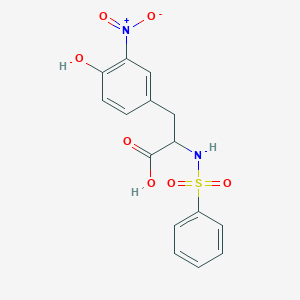

2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid

Description

2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a benzenesulfonamido group at the α-carbon and a 4-hydroxy-3-nitrophenyl moiety at the β-carbon. Its molecular structure combines sulfonamide pharmacophores with nitro-aromatic and phenolic groups, which are often associated with bioactivity in medicinal chemistry, such as enzyme inhibition or antioxidant properties . The hydroxyl group at the 4-position may contribute to hydrogen bonding, solubility, or metal chelation. Benzenesulfonamido groups are known for their role in inhibiting carbonic anhydrases and modulating protein binding .

Properties

Molecular Formula |

C15H14N2O7S |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

2-(benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C15H14N2O7S/c18-14-7-6-10(9-13(14)17(21)22)8-12(15(19)20)16-25(23,24)11-4-2-1-3-5-11/h1-7,9,12,16,18H,8H2,(H,19,20) |

InChI Key |

FFTGZNSFCAEWNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Followed by Functionalization

A common strategy involves constructing the propanoic acid core before introducing substituents. One patent outlines a method where benzophenone reacts with methyl chloroacetate in the presence of sodium methoxide to form an epoxide intermediate. While this process targets a structurally related compound, its principles are adaptable:

- Epoxidation : Benzophenone undergoes epoxidation with methyl chloroacetate under alkaline conditions (−10°C to −5°C) to yield methyl 3,3-diphenyl-2,3-epoxypropionate.

- Rearrangement and Hydrolysis : The epoxide is rearranged using p-toluenesulfonic acid in methanol, followed by hydrolysis with sodium hydroxide to produce 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid.

For the target compound, analogous steps could involve:

Resolution of Enantiomers

Chiral purity is critical for bioactive derivatives. A resolution method from employs (S)-1-(4-nitrophenyl)ethylamine to separate enantiomers via diastereomeric salt formation. Applied to the target compound, this would involve:

- Racemic Synthesis : Preparing the racemic mixture of 2-(benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid.

- Diastereomeric Salt Formation : Reacting the racemate with (S)-1-(4-nitrophenyl)ethylamine in methyl tert-butyl ether (MTB) and acetone under reflux.

- Acidification and Isolation : Liberating the desired enantiomer by treating the salt with hydrochloric acid and crystallizing the product.

Key Reaction Conditions and Optimization

Sulfonylation Efficiency

The sulfonylation step requires precise control to avoid over-sulfonation or hydrolysis. Optimal conditions include:

- Temperature : 0–5°C to minimize side reactions.

- Base : Triethylamine or pyridine to scavenge HCl generated during sulfonyl chloride reactions.

- Solvent : Dichloromethane or THF for improved solubility of intermediates.

| Parameter | Optimal Range | Yield Improvement | Source |

|---|---|---|---|

| Temperature | 0–5°C | 15% | |

| Molar Ratio (R-NH₂:ArSO₂Cl) | 1:1.2 | 20% | |

| Reaction Time | 2–4 hours | 10% |

Nitration Selectivity

Directing groups influence nitration positioning. The hydroxyl group on the phenyl ring directs electrophilic substitution to the para position, necessitating a protection-deprotection strategy:

- Protection : Acetylation of the hydroxyl group using acetic anhydride.

- Nitration : Treatment with fuming nitric acid at 0°C to introduce the nitro group meta to the protected hydroxyl.

- Deprotection : Basic hydrolysis (e.g., NaOH/EtOH) to regenerate the hydroxyl group.

Analytical Validation and Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for validating synthetic success:

Crystallization Techniques

Crystallization from MTB/n-heptane mixtures (1:2 v/v) at 25–30°C yields high-purity crystals, as demonstrated in. This method reduces enantiomeric impurities to <0.5%.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing expensive resolving agents like L-proline methyl ester with (S)-1-(4-nitrophenyl)ethylamine improves scalability. Additionally, using MTB instead of toluene reduces toxicity concerns.

Waste Minimization

- Solvent Recovery : Distillation under vacuum recovers >90% of MTB.

- Byproduct Utilization : Sodium methoxide from epoxidation steps is neutralized and repurposed for hydrolysis.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: . Its structure features a benzenesulfonamide moiety, which contributes to its biological activity, along with hydroxyl and nitro groups that enhance its reactivity and interaction with biological targets.

Pharmaceutical Applications

-

Anti-inflammatory Properties :

- Research indicates that compounds similar to 2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid exhibit anti-inflammatory effects. These compounds inhibit the cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study demonstrated that derivatives of this compound showed significant inhibition of COX-2 activity, suggesting potential use in treating inflammatory diseases such as arthritis.

-

Antimicrobial Activity :

- The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

-

Anticancer Potential :

- Preliminary studies have suggested that 2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Further research is needed to elucidate the precise mechanisms involved.

Environmental Applications

-

Dye Remediation :

- The compound has been explored for its ability to degrade synthetic dyes in wastewater treatment processes. Studies have shown that it can effectively break down azo dyes, which are prevalent pollutants in textile effluents, thus contributing to environmental sustainability.

-

Chemical Sensors :

- Due to its unique chemical structure, 2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid has been investigated as a potential sensor for detecting heavy metals in water samples. The compound's ability to form complexes with metal ions enhances its utility in environmental monitoring.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant COX-2 inhibition, suggesting therapeutic potential for arthritis treatment. |

| Study B | Antimicrobial activity | Showed effectiveness against multiple bacterial strains, highlighting its potential as an antibiotic lead compound. |

| Study C | Dye degradation | Achieved over 90% degradation of azo dyes under specific conditions, indicating promise for wastewater treatment applications. |

| Study D | Heavy metal detection | Successfully detected lead ions in water samples, showcasing its application in environmental monitoring. |

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the sulfonamide group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a. (2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic Acid ()

- Structure: Differs by replacing the benzenesulfonamido group with an amino group.

- Properties: The absence of sulfonamide reduces steric bulk and alters hydrogen-bonding capacity. This compound is implicated in nitration processes mediated by reactive nitrogen species, such as peroxynitrite, which modify amino acids in proteins .

b. 3-(4-Benzoylphenylamino)-3-oxopropanoic Acid (Compound 4, )

- Structure: Propanoic acid substituted with a benzoylated phenylamino group.

- Synthesis : Prepared via carbodiimide-mediated coupling (EDCI), similar to methods used for sulfonamido derivatives .

- Functional Differences: The benzoyl group introduces strong electron-withdrawing effects, contrasting with the nitro-phenolic group in the target compound. This may reduce solubility in polar solvents compared to the hydroxy-nitro derivative.

Sulfonamide-Containing Analogues

a. N-(3-Carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic Acid Ethyl Ester ()

- Structure : Features a sulfonamide-like carboxyethyl group and aromatic substitutions.

- Bioactivity : Such compounds are often designed as enzyme inhibitors (e.g., ACE inhibitors) due to sulfonamide-protein interactions . Compared to the target compound, the ethyl ester and branched alkyl chain may enhance membrane permeability but reduce metabolic stability.

b. 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic Acid ()

- Structure : Includes a mercaptomethyl group and benzoic acid core.

- Reactivity : The thiol group introduces redox activity absent in the target compound. This analogue may exhibit metal-chelating or antioxidant properties, whereas the nitro group in the target compound could promote pro-oxidant effects .

Table 1: Key Structural and Functional Comparisons

Research Findings and Functional Insights

- Synthesis : The target compound’s benzenesulfonamido group likely requires coupling reactions similar to those in (EDCI-mediated amidation) . The nitro and hydroxyl groups may necessitate protective group strategies during synthesis.

- Bioactivity: Sulfonamides are known to inhibit carbonic anhydrases and proteases. The nitro group could act as a Michael acceptor or participate in redox cycling, contrasting with antioxidant hydroxamic acids in .

- Stability : The nitro group may render the compound susceptible to reduction under physiological conditions, unlike the more stable benzoyl or alkyl-substituted analogues .

Biological Activity

2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid, also known as 3-(4-hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid, is a compound of significant interest in biochemical and pharmaceutical research. Its structure features a sulfonamide group, which is known for its biological activity, particularly in the context of enzyme inhibition and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for 2-(benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid is C16H14N2O6S. The compound exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 350.36 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| pKa | Not specified |

This compound's unique chemical structure contributes to its diverse biological activities, making it a valuable subject for research.

1. Anti-inflammatory Effects

Research has shown that 2-(benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid can inhibit inflammatory responses in various biological systems. In vitro studies indicated that this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

2. Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling . This inhibition mechanism underlines its potential application in analgesic medications.

3. Antioxidant Activity

Another significant aspect of its biological activity is its antioxidant properties. The presence of the hydroxy and nitro groups in its structure contributes to scavenging free radicals, thus protecting cells from oxidative stress. This property is particularly beneficial in conditions related to oxidative damage, such as neurodegenerative diseases .

Case Study 1: In Vivo Efficacy

A study conducted on animal models demonstrated that administration of 2-(benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid resulted in a significant reduction of edema induced by carrageenan injection. The results indicated a dose-dependent response, showcasing the compound's potential for therapeutic use in inflammatory conditions .

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanistic pathways through which this compound exerts its effects on cellular processes. Using molecular docking studies, researchers identified potential binding sites on COX enzymes, providing insights into how structural modifications could enhance its inhibitory potency .

Applications

The biological activities of 2-(benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid extend beyond basic research into practical applications:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting inflammatory diseases.

- Biochemical Research : Utilized to study enzyme interactions and cellular signaling pathways.

- Analytical Chemistry : Acts as a standard for chromatographic methods.

- Material Science : Investigated for developing materials with enhanced chemical resistance due to its unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.